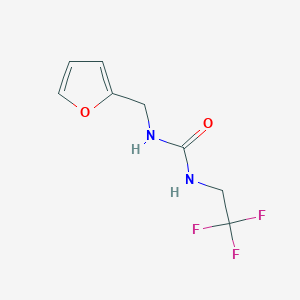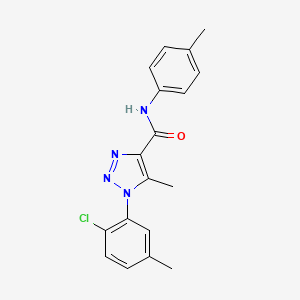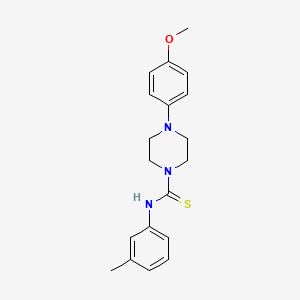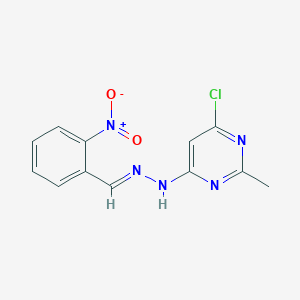
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1992 by Japanese scientists, and since then, it has been the subject of numerous scientific investigations.
Mécanisme D'action
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea acts as a sphingosine-1-phosphate receptor modulator, which results in the sequestration of lymphocytes in lymph nodes, preventing their migration to inflamed tissues. This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, inhibition of angiogenesis, and induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in lab experiments is its well-characterized mechanism of action, which allows for the precise modulation of immune cell trafficking. However, one limitation is that it can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in various diseases. In multiple sclerosis, there is ongoing research on the use of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in combination with other therapies to improve outcomes. In cancer, there is interest in using N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea as a sensitizing agent to enhance the efficacy of chemotherapy. Additionally, there is research on the use of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in the prevention of graft-versus-host disease in transplantation.
Conclusion:
In conclusion, N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea is a synthetic compound that has shown promise in various diseases due to its ability to modulate immune cell trafficking. Its well-characterized mechanism of action and established safety profile make it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea involves several steps, starting with the reaction of 2-aminoethanol with 2,2,2-trifluoroethyl chloroformate to form N-(2,2,2-trifluoroethyl) carbamate. This intermediate is then reacted with 2-(2-furyl) ethylamine to obtain N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea has been studied extensively for its therapeutic potential in various diseases, including multiple sclerosis, cancer, and transplantation. It acts on the immune system by binding to sphingosine-1-phosphate receptors, which are involved in the regulation of lymphocyte trafficking.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)5-13-7(14)12-4-6-2-1-3-15-6/h1-3H,4-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPALNGQJICPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)


![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)

![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)